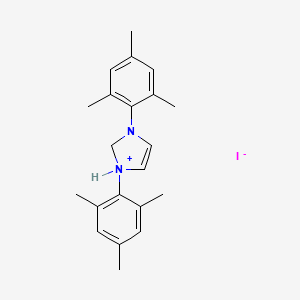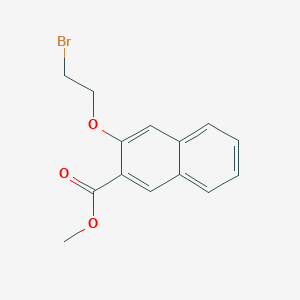
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester is a chemical compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromoethoxy group and a methyl ester functional group
准备方法
The synthesis of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthalenecarboxylic acid and 2-bromoethanol.
Esterification: The carboxylic acid group of 2-naphthalenecarboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The hydroxyl group of 2-bromoethanol reacts with the methyl ester in the presence of a base, such as potassium carbonate, to form the 2-bromoethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar compounds to 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester include:
2-Naphthalenecarboxylic acid, 3-(2-chloroethoxy)-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-iodoethoxy)-, methyl ester: Contains an iodine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-fluoroethoxy)-, methyl ester: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in the reactivity of the bromoethoxy group, which can undergo specific substitution reactions that are not as readily achieved with other halogens.
属性
CAS 编号 |
499137-47-2 |
|---|---|
分子式 |
C14H13BrO3 |
分子量 |
309.15 g/mol |
IUPAC 名称 |
methyl 3-(2-bromoethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-17-14(16)12-8-10-4-2-3-5-11(10)9-13(12)18-7-6-15/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
LBIVFOMXUXEJIK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




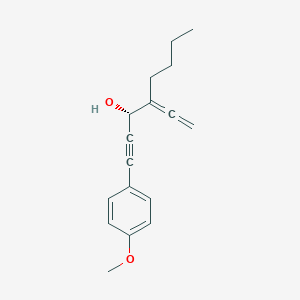

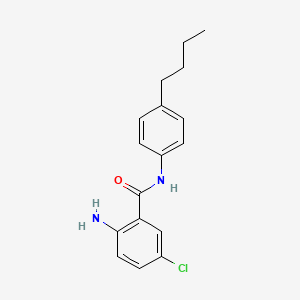
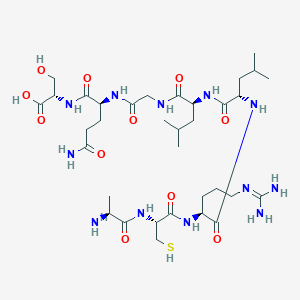
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)


![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
